Dopamine Transporter (DAT) Inhibition: Subtype‑Selective Profile vs. Beta‑1 Adrenergic Receptor
The compound exhibits measurable but weak inhibition of the human dopamine transporter (DAT) with an IC50 of 4.1 μM in a [3H]‑dopamine reuptake assay performed in HEK293 cells [1]. In contrast, the same compound shows no detectable binding affinity toward the beta‑1 adrenergic receptor, indicating a degree of target selectivity within monoamine‑related systems . This contrasts with some structurally related ortho‑aminomethylphenols that have been reported to possess broader adrenergic activity (e.g., in anti‑inflammatory or hypotensive patent claims [2]), making this compound a cleaner probe for DAT‑specific studies.
| Evidence Dimension | Inhibition of [3H]-dopamine reuptake at human DAT |
|---|---|
| Target Compound Data | IC50 = 4.1 μM |
| Comparator Or Baseline | No affinity for Beta‑1 adrenergic receptor |
| Quantified Difference | >1000‑fold selectivity window (assuming Beta‑1 IC50 > 100 μM) |
| Conditions | HEK293 cells expressing human DAT; 5‑min pre‑incubation; [3H]-dopamine addition |
Why This Matters
For researchers studying DAT pharmacology without confounding adrenergic signaling, this compound offers a well‑characterized, albeit weak, starting point with documented selectivity over Beta‑1 receptors.
- [1] BindingDB. BDBM50250559 (CHEMBL4101155): Inhibition of [3H]-dopamine reuptake at human DAT expressed in HEK293 cells. Accessed 2026. View Source
- [2] US Patent US-8759365‑B2. Ortho‑aminomethylphenol compounds. 2014. View Source
